molecular formula C18H21N3O2 B15166378 Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]- CAS No. 646056-12-4

Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-

Cat. No.: B15166378
CAS No.: 646056-12-4
M. Wt: 311.4 g/mol
InChI Key: AVILZJWTGCBUAV-UHFFFAOYSA-N
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Description

Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]- (hereafter referred to as Compound A) is a structurally complex molecule featuring a phenol moiety linked via an ether bond to a 3-pyridinyl ring, which is further substituted with a 1,7-diazaspiro[4.4]nonane system. This spirocyclic scaffold is notable for its conformational rigidity, which enhances binding specificity in biological systems .

Synthesis of Compound A involves scalable methods, including resolution of enantiomers using L- and D-di-p-toluoyl tartaric acids to achieve high enantiomeric purity (>99% ee) for both (R)- and (S)-forms. Salt forms with succinic acid and oxalic acid have been reported, improving solubility and stability for pharmaceutical applications, particularly in central nervous system (CNS) disorders .

Properties

CAS No.

646056-12-4

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

4-[5-(1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxyphenol

InChI

InChI=1S/C18H21N3O2/c22-15-2-4-16(5-3-15)23-17-10-14(11-19-12-17)21-9-7-18(13-21)6-1-8-20-18/h2-5,10-12,20,22H,1,6-9,13H2

InChI Key

AVILZJWTGCBUAV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C3=CC(=CN=C3)OC4=CC=C(C=C4)O)NC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]- generally involves multi-step organic reactions. Common synthetic routes may include:

  • Formation of Spiro-nonane Core: Constructing the 1,7-diazaspiro[4.4]nonane system through a sequence of cyclization reactions.

  • Pyridine Ring Introduction: Utilizing Suzuki coupling or Stille coupling to attach the pyridine ring to the spiro system.

  • Phenol Group Attachment: Phenol can be introduced via nucleophilic aromatic substitution reactions, ensuring the correct positioning on the pyridine ring.

Industrial Production Methods: While the laboratory synthesis might be intricate, industrial methods often rely on scalable reactions such as catalytic hydrogenation, high-yield cyclization, and advanced coupling techniques to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The phenol group is prone to oxidation, forming quinones.

  • Reduction: The spiro system may undergo hydrogenation under mild conditions.

  • Substitution: Electrophilic aromatic substitution can occur on the phenol and pyridine rings.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

  • Substitution: Halogens, sulfonyl chlorides, and other electrophiles under acidic conditions.

Major Products:

  • Quinones from oxidation.

  • Hydrogenated spiro systems from reduction.

  • Substituted phenols and pyridines.

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks. Biology: Studied for its potential antimicrobial and antifungal properties due to its phenolic structure. Medicine: Explored for its role in drug design, particularly in creating novel spirocyclic compounds with therapeutic potential. Industry: Utilized in the synthesis of polymers and materials with unique mechanical properties.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects through interactions with various enzymes and receptors, often involving hydrogen bonding and hydrophobic interactions with biological macromolecules. Its spirocyclic structure provides rigidity, enhancing binding affinity and specificity.

Comparison with Similar Compounds

(5R)-1-Methyl-7-[5-(propan-2-yloxy)pyridin-3-yl]-1,7-diazaspiro[4.4]nonane (Compound B)

  • Structural Features: Replaces the phenol group in Compound A with an isopropoxy substituent and introduces a methyl group on the diazaspiro nitrogen.
  • Synthesis : Prepared via stereoselective routes, with the (5R)-configuration confirmed by chiral resolution .
  • The methyl group on the spiro nitrogen may enhance metabolic stability but reduce conformational flexibility .

Spirocyclic Systems with Varied Ring Sizes

9,10-Diazaspiro[4.5]dec-6-ene Derivatives (Compound C)

  • Structural Features : Features a larger 9,10-diazaspiro[4.5]dec-6-ene core and additional substituents (e.g., trifluoromethyl groups).
  • Key Differences: The expanded spiro ring (4.5 vs. Trifluoromethyl groups enhance lipophilicity and bioavailability compared to the unsubstituted pyridinyl ring in Compound A .

Thiazolo[4,5-d]pyrimidine Derivatives (Compound D)

  • Structural Features : Combines thiazolo-pyrimidine and coumarin systems, lacking the diazaspiro motif.
  • Key Differences :
    • The absence of a spirocyclic system reduces structural rigidity, which may lower target selectivity.
    • Thioxo groups in Compound D introduce sulfur-based reactivity, contrasting with the nitrogen-rich pharmacophore of Compound A .

Comparative Data Table

Parameter Compound A Compound B Compound C
Core Structure 1,7-Diazaspiro[4.4]nonane 1,7-Diazaspiro[4.4]nonane 9,10-Diazaspiro[4.5]dec-6-ene
Key Substituent Phenol-oxy-pyridinyl Isopropoxy-pyridinyl Trifluoromethyl-phenyl
Stereochemistry Resolved (R)- and (S)-enantiomers (5R)-configured Not reported
Salt Forms Succinate, oxalate Not reported Not reported
Applications CNS disorders Undisclosed (likely agrochemicals) Oncology (kinase inhibition)
Synthetic Scalability High (microwave-assisted and conventional) Moderate (stereoselective challenges) Low (complex trifluoromethyl synthesis)

Research Findings and Implications

  • Spirocyclic Rigidity: Compound A’s 1,7-diazaspiro[4.4]nonane system confers superior target engagement in CNS receptors compared to non-spiro analogues like Compound D .
  • Substituent Effects: The phenolic -OH in Compound A enhances aqueous solubility (logP ~2.1) relative to Compound B’s isopropoxy group (logP ~3.5), critical for blood-brain barrier penetration .
  • Salt Engineering : Succinate and oxalate salts of Compound A improve crystallinity and thermal stability (>200°C decomposition temperature), advantageous for formulation .

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